molecular formula C7H5ClFNO2 B6160501 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid CAS No. 1227598-64-2

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid

Cat. No.: B6160501
CAS No.: 1227598-64-2
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 2,6-difluoropyridine
  • 3-bromo-2-fluoropyridine

Uniqueness

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This dual substitution can enhance the compound’s reactivity and stability compared to other fluorinated pyridines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid involves the introduction of a carboxylic acid group onto a 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid precursor.", "Starting Materials": [ "6-chloro-2-fluoropyridine", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of 6-chloro-2-fluoropyridine with bromoacetic acid in the presence of sodium hydroxide to form 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain the crude product", "Step 3: Extraction of the crude product with diethyl ether", "Step 4: Purification of the product by recrystallization from ethanol and water to obtain 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid" ] }

CAS No.

1227598-64-2

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.